

appropriate controls for Histone Acetyltransferase Inhibitor II experiments

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Compound of Interest

Compound Name:	Histone Acetyltransferase Inhibitor II
Cat. No.:	B1339728

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Technical Support Center: Histone Acetyltransferase Inhibitor II

Welcome to the technical support center for **Histone Acetyltransferase Inhibitor II** (HATi II). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this potent and selective p300 histone acetyltransferase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Histone Acetyltransferase Inhibitor II**?

Histone Acetyltransferase Inhibitor II is a potent, selective, and cell-permeable inhibitor of the p300 histone acetyltransferase (HAT) with an IC₅₀ of 5 μ M in cell-free assays. It exerts its inhibitory effect on the acetylase activity of p300 in mammalian cells.^[1] The precise mechanism of many p300 inhibitors involves competition with either the histone substrate or the acetyl coenzyme A (Ac-CoA) cofactor.^{[2][3][4]}

Q2: What are the appropriate positive and negative controls for my experiments?

Proper controls are critical for interpreting your results accurately.

- Positive Controls:

- Biochemical Assays: A known potent p300 inhibitor, such as C646 or A-485, can be used to confirm that the assay can detect inhibition.[4][5] HeLa nuclear extract is often used as a source of HAT activity.
- Cellular Assays: Treatment with a well-characterized p300 inhibitor like C646 can serve as a positive control for observing expected downstream effects, such as a decrease in specific histone acetylation marks (e.g., H3K18ac, H3K27ac).[1][6]
- Negative Controls:
 - Vehicle Control: The solvent used to dissolve HATi II (typically DMSO) should be added to control cells or reactions at the same final concentration.
 - Inactive Analog: If available, an inactive structural analog of the inhibitor is an excellent negative control. For instance, A-486 is an inactive analog of the potent p300 inhibitor A-485.[4][7] Similarly, the C646 analog C37 lacks p300 inhibitory activity and can be used as a negative control.[5][8]
 - No Enzyme Control: In biochemical assays, a reaction mixture without the HAT enzyme should be included to determine the background signal.

Q3: What are the expected effects of p300 inhibition on histone acetylation?

Inhibition of p300 primarily leads to a decrease in the acetylation of its specific histone substrates. The most commonly reported and reliable markers of p300/CBP inhibition are reduced levels of H3K18ac and H3K27ac.[4][6] Changes in global histone acetylation can be assessed by Western blotting, while site-specific changes at particular gene promoters or enhancers can be quantified using Chromatin Immunoprecipitation (ChIP) followed by qPCR or sequencing.[1][9]

Q4: Can HATi II have off-target effects?

While HATi II is described as a selective p300 inhibitor, it is crucial to be aware of potential off-target effects, a common issue with many small molecule inhibitors.[7] Many reported HAT inhibitors have been shown to be non-selective or act as assay interference compounds.[10] It is advisable to perform counter-screens or use orthogonal assays to validate that the observed

phenotype is due to p300 inhibition. For example, one could test the inhibitor against other HAT families like GNAT or MYST.[2][3]

Troubleshooting Guide

Problem	Potential Cause	Suggested Solution
Inconsistent IC50 values in biochemical assays	Assay Interference: Some HAT inhibitors are known to be thiol-reactive or form aggregates, which can interfere with assay components. [10]	Include 0.01% Triton X-100 in the assay buffer to prevent aggregation. [5] Include a reducing agent like DTT (if compatible with the assay format) to mitigate issues with thiol-reactive compounds.
Assay Conditions: Sub-optimal concentrations of substrates (histone peptide, Ac-CoA) or enzyme can affect inhibitor potency measurements.	Determine the Km for both the histone substrate and Ac-CoA and use concentrations around the Km value for your experiments to ensure accurate IC50 determination.	
No change in histone acetylation in cells after treatment	Inhibitor Inactivity: The inhibitor may have degraded due to improper storage or handling.	Ensure the inhibitor is stored correctly (e.g., as a stock solution in DMSO at -80°C) and use freshly prepared dilutions for experiments.
Low Cell Permeability: The inhibitor may not be efficiently entering the cells.	While HATi II is described as cell-permeable, this can be cell-type dependent. You can try increasing the incubation time or concentration.	
Cellular Compensation: Other HATs with overlapping substrate specificities might compensate for the loss of p300 activity.	Use a more targeted readout, such as ChIP-qPCR for H3K27ac at a known p300-regulated gene promoter, rather than global histone acetylation.	
High background signal in fluorometric or colorimetric HAT assays	Reagent Instability: The developer or probe may have degraded.	Store reagents as recommended by the manufacturer, protected from

light and repeated freeze-thaw cycles.

Sample Interference:

Components in the sample (e.g., nuclear extract) may interfere with the detection chemistry. Samples containing DTT, Coenzyme A, or NADH can interfere with some assay formats.

Run a "sample only" control (without enzyme or substrates) to assess the intrinsic background of your sample. If interference is high, consider purifying your protein of interest.

Unexpected cell toxicity or phenotype

Off-target Effects: The observed phenotype may not be due to p300 inhibition.

Validate the phenotype using a structurally different p300 inhibitor or by siRNA-mediated knockdown of p300. Use an inactive analog as a negative control.[\[4\]](#)[\[8\]](#)

Experimental Protocols

In Vitro HAT Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and general literature for measuring p300 HAT activity.

Materials:

- Recombinant p300 enzyme
- Histone H3 peptide substrate
- Acetyl-CoA
- HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
- **Histone Acetyltransferase Inhibitor II (HATi II)**
- Thiol-sensitive fluorescent probe

- 96-well black, flat-bottom plate
- Fluorescence plate reader

Procedure:

- Prepare Reagents:
 - Prepare a stock solution of HATi II in DMSO.
 - Prepare serial dilutions of HATi II in HAT Assay Buffer.
 - Prepare a reaction mixture containing recombinant p300 and histone H3 peptide in HAT Assay Buffer.
- Assay Plate Setup:
 - Add the HATi II dilutions to the wells of the 96-well plate.
 - Include wells for a positive control (e.g., C646), a no-inhibitor control (DMSO vehicle), and a no-enzyme background control.
- Initiate Reaction:
 - Add the p300/histone H3 mixture to all wells except the no-enzyme control.
 - Start the reaction by adding Acetyl-CoA to all wells.
 - The final reaction volume is typically 50 μ L.
- Incubation:
 - Incubate the plate at 30°C for 30-60 minutes.
- Detection:
 - Stop the reaction and develop the signal by adding the thiol-sensitive fluorescent probe according to the manufacturer's instructions. This probe reacts with the free CoA-SH produced during the reaction.

- Incubate for a further 15 minutes at room temperature.
- Measurement:
 - Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths (e.g., $\lambda_{\text{ex}} = 535 \text{ nm}$ / $\lambda_{\text{em}} = 587 \text{ nm}$).
- Data Analysis:
 - Subtract the background fluorescence (no-enzyme control) from all readings.
 - Normalize the data to the no-inhibitor control (100% activity).
 - Plot the percent activity versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Histone Acetylation Assay (Western Blot)

This protocol describes how to assess the effect of HATi II on global histone acetylation levels in cultured cells.

Materials:

- Cell culture medium and plates
- **Histone Acetyltransferase Inhibitor II (HATi II)**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-acetyl-Histone H3 (Lys27), anti-acetyl-Histone H3 (Lys18), anti-total Histone H3
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- SDS-PAGE gels and Western blotting apparatus

Procedure:

- Cell Treatment:
 - Plate cells and allow them to adhere overnight.
 - Treat cells with varying concentrations of HATi II or DMSO vehicle control for a specified time (e.g., 6-24 hours).
- Histone Extraction:
 - Lyse the cells directly in lysis buffer or perform an acid extraction for histones. For acid extraction, lyse cells in a Triton-based buffer, pellet the nuclei, and extract histones overnight with 0.2N HCl.[\[11\]](#)
- Protein Quantification:
 - Determine the protein concentration of the lysates.
- Western Blotting:
 - Separate 15-20 µg of protein per lane on an SDS-PAGE gel.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against Ac-H3K27, Ac-H3K18, and total H3 (as a loading control).
 - Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and detect the signal using a chemiluminescent substrate.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the acetyl-histone signal to the total histone H3 signal for each sample.

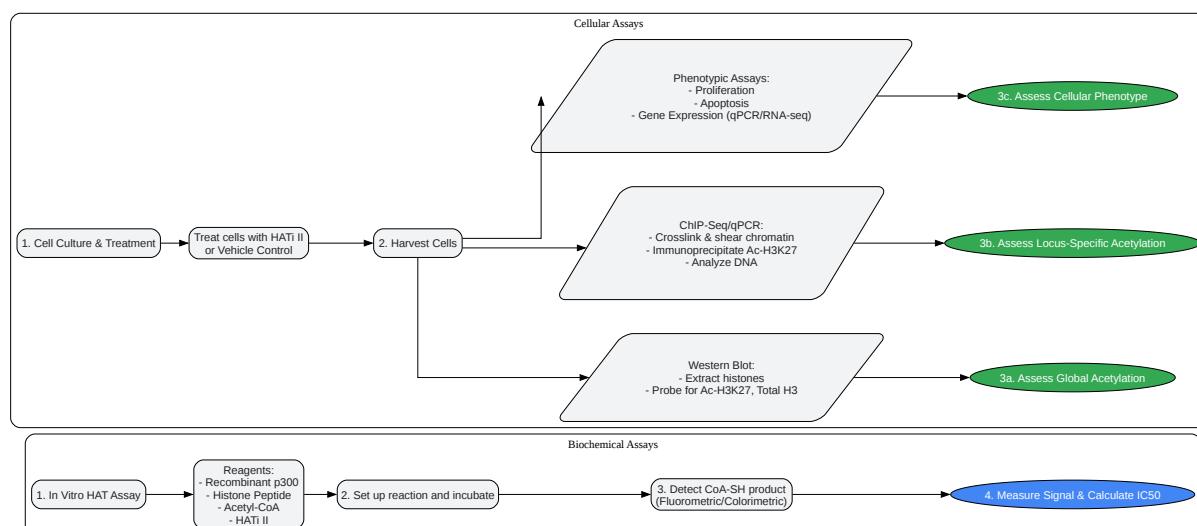
- Compare the normalized values of treated samples to the vehicle control.

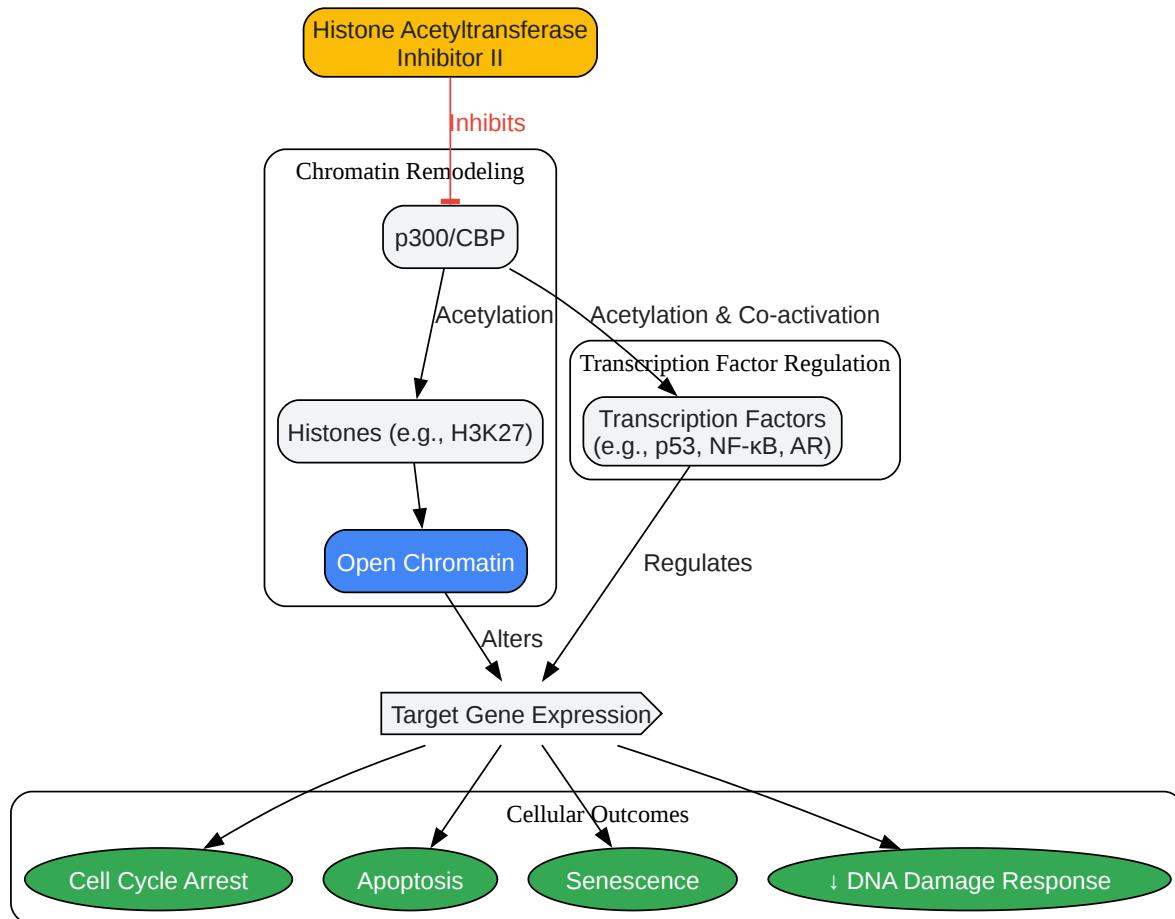
Quantitative Data Summary

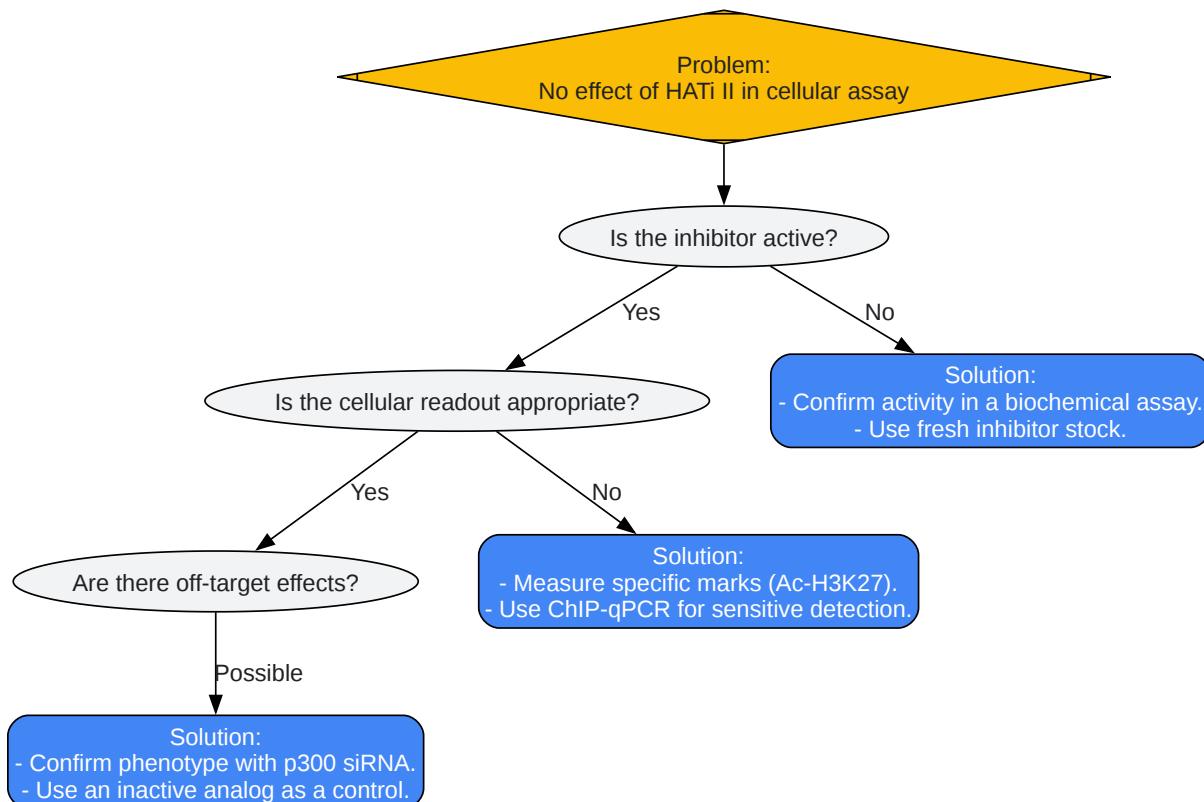
The following table summarizes the IC50 values for several common p300/CBP inhibitors.

Inhibitor	Target	IC50 Value	Assay Type	Reference
Histone Acetyltransferase Inhibitor II	p300	5 μ M	Cell-free	[1]
C646	p300	400 nM (Ki)	Radioactive	[5] [12]
A-485	p300	9.8 nM	TR-FRET	[4]
A-485	CBP	2.6 nM	TR-FRET	[4]
Compound 12	p300	620 nM	Biochemical	[2]
Anacardic Acid	p300/PCAF	Not specified	-	[13]

Visualizations





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